2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered significant attention in various fields of scientific research. This compound is a key moiety present in numerous natural, synthetic, and semi-synthetic chemical building blocks. It exhibits multiple therapeutic and pharmacological activities, making it a valuable subject of study in medicinal chemistry and pharmaceutical industries .
Mechanism of Action
Target of Action
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound . It has been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
The compound’s mode of action is primarily through the inhibition of β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .
Biochemical Pathways
The compound affects the biochemical pathways related to β-glucuronidase, a key enzyme involved in the metabolism of glucuronides . By inhibiting this enzyme, the compound can alter the metabolic pathways and lead to various downstream effects.
Result of Action
The result of the compound’s action is primarily the inhibition of β-glucuronidase activity . This can lead to a decrease in the metabolism of glucuronides, which can have various effects at the molecular and cellular levels. For example, it can lead to the accumulation of certain substances in the body, which can have therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s synthesis involves the use of aerobic conditions . This suggests that the presence of oxygen may influence the compound’s action, efficacy, and stability. Additionally, the compound’s synthesis involves a green catalyst and solvent-free conditions , which suggests that it may be more stable and effective in environmentally friendly conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in light-induced dehydrogenation reactions . The rate of these reactions can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .
Cellular Effects
It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .
Molecular Mechanism
It is known that this compound can undergo light-induced dehydrogenation . A mechanism concerning an electron transfer from the excited state of the compound to acetonitrile has been proposed for this reaction .
Temporal Effects in Laboratory Settings
It is known that the rate of light-induced dehydrogenation of this compound can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .
Dosage Effects in Animal Models
It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .
Metabolic Pathways
It is known that this compound can undergo light-induced dehydrogenation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One notable approach involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid, yielding the desired product in high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using eco-friendly and cost-effective methods. For instance, a green approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This method employs environmentally benign mild reaction conditions and readily available chemicals, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include lactic acid, urea, and various catalysts. The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of eco-friendly catalysts .
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which exhibit diverse biological activities .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: It serves as a key intermediate in the study of biological processes and pathways.
Medicine: The compound exhibits antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides: These compounds exhibit similar biological activities but differ in their sulfur content.
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids:
The uniqueness of this compound lies in its versatile synthetic routes, eco-friendly production methods, and diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXHFPJSHIUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CNC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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